3-O-(N-Glycyl-3-hydroxy-3-methylglutaryl)fasciculol C

SK-MEL-2 selectivity N-glycyl-HMG pharmacophore lanostane triterpenoid cytotoxicity

Fasciculic acid C (CAS 126882-56-2) is a lanostane-type triterpenoid ester isolated from the toxic mushroom Naematoloma fasciculare (sulphur tuft). It belongs to the fasciculic acid sub-class, which are esters of fasciculol polyols with either 3-hydroxy-3-methylglutaric acid (HMGA) or 3-hydroxy-3-methylglutaryl-glycine.

Molecular Formula C38H63NO11
Molecular Weight 709.9 g/mol
CAS No. 126882-56-2
Cat. No. B1672064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(N-Glycyl-3-hydroxy-3-methylglutaryl)fasciculol C
CAS126882-56-2
Synonyms3-O-(N-glycyl-3-hydroxy-3-methylglutaryl)fasciculol C
fasciculic acid C
Molecular FormulaC38H63NO11
Molecular Weight709.9 g/mol
Structural Identifiers
SMILESCC1(C2CCC3=C(C2(CC(C1OC(=O)CC(C)(CC(=O)NCC(=O)O)O)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C
InChIInChI=1S/C38H63NO11/c1-33(2)26-11-10-23-24(15-28(43)38(8)22(13-14-37(23,38)7)21(20-40)9-12-27(42)34(3,4)48)36(26,6)16-25(41)32(33)50-31(47)18-35(5,49)17-29(44)39-19-30(45)46/h21-22,25-28,32,40-43,48-49H,9-20H2,1-8H3,(H,39,44)(H,45,46)/t21-,22+,25+,26-,27+,28-,32-,35-,36+,37-,38-/m0/s1
InChIKeyIOMBMOCSWVAYQU-ZLHZNRRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fasciculic Acid C (3-O-(N-Glycyl-3-hydroxy-3-methylglutaryl)fasciculol C) Procurement Overview


Fasciculic acid C (CAS 126882-56-2) is a lanostane-type triterpenoid ester isolated from the toxic mushroom Naematoloma fasciculare (sulphur tuft). It belongs to the fasciculic acid sub-class, which are esters of fasciculol polyols with either 3-hydroxy-3-methylglutaric acid (HMGA) or 3-hydroxy-3-methylglutaryl-glycine [1]. Fasciculic acid C bears the N-glycyl-3-hydroxy-3-methylglutaryl side chain at the C-3 position of the fasciculol C lanostane core, distinguishing it structurally from fasciculic acids A and B, which carry the simpler HMGA ester [2]. The compound has been characterized as a calmodulin antagonist and has demonstrated anti-inflammatory properties in cellular assays [3].

Why Fasciculic Acid C Cannot Be Interchanged with Fasciculic Acid A, Fasciculic Acid B, or Fasciculol C


The fasciculic acid sub-class exhibits structure-dependent biological profiles that preclude simple substitution. Fasciculic acid C possesses an N-glycyl-3-hydroxy-3-methylglutaryl side chain, whereas fasciculic acids A and B carry the simpler 3-hydroxy-3-methylglutaric acid (HMGA) ester [1]. This glycine-amide extension introduces an additional carboxylate group and hydrogen-bond donor/acceptor capacity, altering molecular recognition at target proteins [2]. In cytotoxicity panels, compounds bearing the N-glycyl-HMG side chain (including fasciculol derivatives in the same series) display selective activity against SK-MEL-2 melanoma cells, while HMGA-ester congeners such as fasciculic acid B show broader, less selective cytotoxicity profiles [3]. Furthermore, the C-3′ chirality of the side chain—established as S in the naturally predominant form—modulates cancer-cell-specific cytotoxicity, meaning that even diastereomers of fasciculic acid C are not functionally equivalent [4]. These pharmacophore-level differences mean that procurement of a generic 'fasciculic acid' or 'fasciculol' cannot replicate the target-engagement profile of fasciculic acid C.

Quantitative Comparator Evidence for Fasciculic Acid C (CAS 126882-56-2)


N-Glycyl-HMG Side Chain Confers SK-MEL-2 Melanoma Selectivity Relative to HMGA-Ester Congeners

In a direct comparator cytotoxicity panel (SRB assay) of 15 lanostane triterpenoids from N. fasciculare, compounds bearing the N-glycyl-3-hydroxy-3-methylglutaryl side chain (the same pharmacophore present in fasciculic acid C) exhibited significant and selective cytotoxicity against the SK-MEL-2 melanoma cell line, while the HMGA-ester congener fasciculic acid B (compound 7) displayed a broader, less selective profile [1]. Specifically, fasciculol F (compound 10, N-glycyl-HMG series) showed an IC50 of 5.73 µM against SK-MEL-2 with >30 µM against A549, SK-OV-3, and HCT-15, indicating pronounced melanoma selectivity. In contrast, fasciculic acid B (compound 7, HMGA ester) yielded IC50 values of 27.20 (A549), 22.17 (SK-OV-3), 16.60 (SK-MEL-2), and 25.23 µM (HCT-15), reflecting modest potency and negligible selectivity [1]. The parent alcohol fasciculol C (compound 12), lacking any ester side chain, showed potent but non-selective cytotoxicity (IC50: 2.37–3.06 µM across all four lines) [1].

SK-MEL-2 selectivity N-glycyl-HMG pharmacophore lanostane triterpenoid cytotoxicity

Structural Differentiation: Glycyl-HMG vs. HMGA Side Chain Determines Molecular Weight, H-Bond Capacity, and Ionization State

Fasciculic acid C is the only fasciculic acid congener bearing an N-glycyl-3-hydroxy-3-methylglutaryl side chain; fasciculic acids A and B carry the simpler 3-hydroxy-3-methylglutaric acid (HMGA) ester [1]. This glycine extension increases the molecular weight from ~621 Da (A) and ~637 Da (B) to ~710 Da (C), adds a secondary amide bond, and introduces an additional terminal carboxylate group [2]. The structural consequence is a distinct hydrogen-bond donor/acceptor profile and an altered ionization state at physiological pH, which directly impacts target protein recognition [3].

structural differentiation glycyl-HMG molecular recognition procurement specification

C-3′ Chirality Modulates Cancer-Specific Cytotoxic Potency: (3′S) vs. (3′R) Diastereomers Are Not Functionally Equivalent

The 2021 isolation of both (3′R)-fasciculic acid C and (3′S)-fasciculic acid C from Hypholoma australianum demonstrated for the first time that the C-3′ configuration of the side chain directly influences cancer-specific cytotoxicity [1]. The authors explicitly state: 'Cancer specific cytotoxicity is influenced by the configuration of the C-3′ position of fasciculic acid C' [1]. The naturally predominant form across all Hypholoma species was previously only the (3′S)-configuration; (3′R)-fasciculic acid C is the first example of a triterpene isolated from Hypholoma bearing the R-configuration at this position [1].

diastereomer-specific activity C-3′ chirality cancer cytotoxicity stereochemical purity

Calmodulin Antagonism: Class-Level Evidence with Fasciculic Acids A and B as Potent Comparators

Fasciculic acids A, B, and C were co-discovered and characterized as potent calmodulin (CaM) antagonists in the seminal 1989 study by Takahashi et al. [1]. All three congeners inhibit CaM-activated phosphodiesterase (PDE), establishing the fasciculic acid class as a structurally novel category of CaM antagonists distinct from the naphthalenesulfonamide class (e.g., W-7) [2]. Prior work by Kubo et al. (1985) had established that the parent fasciculols B, C, and F also possess calmodulin inhibitory activity, but the esterification to form fasciculic acids enhanced potency [3]. Specific comparative IC50 values for fasciculic acid C vs. A vs. B in the PDE assay are not publicly accessible from the primary literature; however, all three are described as 'potent' in the primary source [1].

calmodulin antagonism CaM-PDE inhibition fasciculic acid class signal transduction

Anti-Inflammatory Dual Mechanism: COX-2 Inhibition and Nrf2 Activation Shared Across Fasciculol/Fasciculic Acid Class

In a 2020 study by Ványolós et al., six steroids isolated from Hypholoma lateritium—including fasciculic acid B and fasciculol C (the parent alcohol of fasciculic acid C)—were evaluated for COX-2 inhibition and Nrf2 activation in RAW 264.7 macrophage cells [1]. All compounds tested exerted notable COX-2 inhibitory properties and stimulated the Nrf2 pathway without cytotoxic effects on RAW 264.7 cells [1]. Fasciculic acid C itself was not included in this specific panel; however, fasciculol C (the identical lanostane core) was confirmed active, and fasciculic acid B (the closest structural congener with HMGA ester) was also active [1]. This provides class-level evidence that the fasciculol/fasciculic acid scaffold supports dual COX-2/Nrf2 modulation.

COX-2 inhibition Nrf2 activation anti-inflammatory RAW 264.7 macrophages

Research Application Scenarios for Fasciculic Acid C Based on Verified Comparator Evidence


Melanoma-Selective Cytotoxicity Studies Leveraging the N-Glycyl-HMG Pharmacophore

Fasciculic acid C is the preferred procurement choice for academic or industry groups investigating melanoma-selective antiproliferative mechanisms. The Kim et al. 2013 cytotoxicity panel demonstrated that lanostane triterpenoids bearing the N-glycyl-3-hydroxy-3-methylglutaryl side chain achieve significant selectivity against SK-MEL-2 melanoma cells (>5.2-fold over A549, SK-OV-3, and HCT-15), while HMGA-ester congeners (fasciculic acids A/B) and the parent alcohol (fasciculol C) lack this selectivity [1]. Researchers studying calmodulin-dependent pathways in melanoma should specify fasciculic acid C (CAS 126882-56-2) rather than fasciculic acid A or B to ensure the N-glycyl-HMG pharmacophore is present.

Stereochemistry-Activity Relationship Studies Requiring Defined C-3′ Configuration

The 2021 discovery that C-3′ chirality influences cancer-specific cytotoxicity makes fasciculic acid C a compelling tool for stereochemistry-activity relationship (SAR) studies [2]. Groups requiring the naturally predominant (3′S)-diastereomer for biological assays must verify stereochemical purity at procurement, as the (3′R)-diastereomer exhibits a different cytotoxic profile. This diastereomer-dependent activity is not observed with fasciculic acids A and B, which lack the chiral glycyl-bearing side chain, making fasciculic acid C uniquely suited for chirality-pharmacology investigations.

Calmodulin Antagonist Tool Compound with a Non-Naphthalenesulfonamide Chemotype

For laboratories seeking a calmodulin antagonist structurally distinct from the widely used naphthalenesulfonamide class (W-7, W-13) and phenothiazines (trifluoperazine, calmidazolium), fasciculic acid C provides a lanostane triterpenoid chemotype with a glycyl-HMG side chain [3]. While publicly accessible quantitative potency ranking among fasciculic acids A, B, and C is not available, the unique glycyl-amide linkage in fasciculic acid C offers distinct H-bonding and electrostatic properties compared to the simpler HMGA esters of fasciculic acids A and B, which may translate to differential protein interaction profiles [3][4].

Dual COX-2/Nrf2 Anti-Inflammatory Screening with the Fasciculic Acid Scaffold

Building on the Ványolós et al. 2020 finding that fasciculic acid B and fasciculol C inhibit COX-2 and activate Nrf2 in RAW 264.7 macrophages without cytotoxicity, fasciculic acid C is the logical next candidate for anti-inflammatory screening programs requiring the N-glycyl-HMG pharmacophore [5]. The dual mechanism (suppression of pro-inflammatory COX-2 coupled with activation of the antioxidant Nrf2 pathway) is uncommon among natural product triterpenoids, and fasciculic acid C represents the only member of this scaffold class bearing the glycine-extended side chain.

Quote Request

Request a Quote for 3-O-(N-Glycyl-3-hydroxy-3-methylglutaryl)fasciculol C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.